7-Bromoquinazoline

Regioselective bromination Quinazoline functionalization Electrophilic aromatic substitution

7-Bromoquinazoline (CAS 89892-22-8) is a monobrominated heterocyclic building block of the quinazoline class, bearing a bromine substituent exclusively at the 7-position of the fused bicyclic core. With molecular formula C₈H₅BrN₂, molecular weight 209.04 g·mol⁻¹, a predicted pKa of 3.60 ± 0.70, and a measured LogP of 2.39, the compound is a crystalline solid at ambient temperature, exhibiting low aqueous solubility and moderate solubility in organic solvents such as methanol and ethanol.

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 89892-22-8
Cat. No. B057720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinazoline
CAS89892-22-8
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C=C1Br
InChIInChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
InChIKeyKMVULHBAEVRKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinazoline (CAS 89892-22-8): Core Properties and Procurement Identity for Medicinal Chemistry Sourcing


7-Bromoquinazoline (CAS 89892-22-8) is a monobrominated heterocyclic building block of the quinazoline class, bearing a bromine substituent exclusively at the 7-position of the fused bicyclic core . With molecular formula C₈H₅BrN₂, molecular weight 209.04 g·mol⁻¹, a predicted pKa of 3.60 ± 0.70, and a measured LogP of 2.39, the compound is a crystalline solid at ambient temperature, exhibiting low aqueous solubility and moderate solubility in organic solvents such as methanol and ethanol . Commercially available at standard purities of 95–97% (validated by NMR, HPLC, or GC), it serves as a privileged synthetic intermediate for constructing targeted kinase-inhibitor libraries, particularly those engaging the ATP-binding pocket of tyrosine kinases .

Why 7-Bromoquinazoline Cannot Be Interchanged with Other Bromoquinazoline Isomers or 7-Haloquinazoline Analogs in Lead Optimization


The position of the bromine atom on the quinazoline scaffold is a critical determinant of both chemical reactivity and biological target engagement. Regioselective electrophilic aromatic bromination of quinazoline in concentrated H₂SO₄ using N-bromosuccinimide yields predominantly the 7-substituted isomer, but the reaction outcome is exquisitely sensitive to acid strength, temperature, and brominating agent choice, with competing substitution at the 5- and 8-positions observed under non-optimized conditions . Consequently, the 5-bromo (CAS 958452-00-1), 6-bromo (CAS 89892-21-7), and 8-bromo (CAS 1123169-41-4) isomers require distinct synthetic routes and exhibit divergent reactivity profiles in downstream cross-coupling transformations [1]. In biological systems, the 6,7-disubstitution pattern is a well-established pharmacophoric requirement for potent EGFR tyrosine kinase inhibition, as exemplified by PD 153035 (IC₅₀ = 0.025 nM), meaning that a bromine at position 7 provides a unique vector for structure–activity relationship exploration that cannot be replicated by other positional isomers [2]. Furthermore, 7-chloroquinazoline (LogP ≈ 2.28) and 7-iodoquinazoline (LogP ≈ 2.5) differ in lipophilicity, C–X bond strength, and oxidative-addition kinetics in palladium-catalyzed cross-coupling, making direct substitution without re-optimization of reaction conditions unreliable .

Quantitative Comparative Evidence for 7-Bromoquinazoline Versus Closest Analogs and Isomers


Regioselective Synthesis Yield: 7-Bromoquinazoline Achieves 32% Isolated Yield via Optimized NBS/H₂SO₄ Bromination of Quinazoline

The direct electrophilic bromination of quinazoline (1.04 g, 7.99 mmol) with N-bromosuccinimide (2.13 g, 11.9 mmol) in concentrated H₂SO₄ at room temperature for 16 h, followed by neutralization, filtration, and silica gel column chromatography (5% MeOH/CH₂Cl₂), delivers 7-bromoquinazoline as a beige solid in 32% isolated yield (0.53 g), with regiochemical identity confirmed by ¹H NMR (DMSO-d₆) δ 9.57 (s, 1H), 9.32 (s, 1H), 8.46 (d, 1H), 8.14 (dd, 1H), 7.96 (d, 1H) . In contrast, the bromination of quinazoline under non-optimized conditions yields mixtures of 5-, 7-, and 8-bromo isomers, with strong regioselectivity reported only for isoquinoline substrates, not for quinazoline itself unless carefully controlled . The 6-bromoquinazoline isomer is generally accessed via different synthetic routes (e.g., from 5-bromoanthranilic acid derivatives) rather than direct quinazoline bromination, underscoring the non-interchangeable nature of the positional isomers at the procurement stage [1].

Regioselective bromination Quinazoline functionalization Electrophilic aromatic substitution

Patent-Documented Specificity: 7-Bromoquinazoline Is the Explicit Building Block for AKT/PKB Inhibitor Series in Patent WO2008/082487

7-Bromoquinazoline is specifically cited as the starting material for the preparation of N¹-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamine derivatives, a series of ATP-competitive AKT/PKB inhibitors with demonstrated in vivo xenograft tumor growth inhibition in preclinical glioblastoma models . The compound appears in the experimental section of Patent WO2008/082487 A2 (Schering Corporation, Page/Page column 106) as the quinazoline intermediate . By contrast, 6-bromoquinazoline (CAS 89892-21-7) is documented for a structurally and mechanistically distinct application—serving as a reagent for structure-based design of biaryl mannoside FimH inhibitors targeting urinary tract infection, not kinase inhibition . This application divergence means that a medicinal chemistry program targeting the PI3K/AKT/mTOR pathway cannot simply substitute 6-bromo- or 8-bromoquinazoline without invalidating the synthetic route to the patent-disclosed inhibitor series.

AKT/PKB kinase inhibition Cancer therapeutics Patent-protected building blocks

Lipophilicity and Physicochemical Differentiation: 7-Bromoquinazoline LogP of 2.39 Versus 7-Chloroquinazoline LogP of 2.28

The experimentally derived LogP of 7-bromoquinazoline is 2.39, compared with 2.28 for 7-chloroquinazoline (CAS 7556-99-2), representing a ΔLogP of +0.11 units in favor of the bromo analog . While this difference appears modest, the accompanying increase in C–X bond length (C–Br ≈ 1.93 Å vs. C–Cl ≈ 1.74 Å) and decrease in bond dissociation energy (C–Br ≈ 285 kJ·mol⁻¹ vs. C–Cl ≈ 327 kJ·mol⁻¹) have practical consequences for palladium-catalyzed cross-coupling: the weaker C–Br bond facilitates faster oxidative addition with Pd(0) catalysts, often enabling lower reaction temperatures and shorter reaction times compared to the chloro analog [1]. The predicted pKa of 7-bromoquinazoline (3.60 ± 0.70) also differs from that of 7-chloroquinazoline, potentially affecting protonation state and solubility at physiological pH . The 7-iodoquinazoline analog (CAS 1425310-59-3, predicted LogP ≈ 2.5) may offer even faster oxidative addition but at the cost of increased molecular weight (+47 Da), higher cost, and greater light sensitivity, making the bromo congener the practical balance point for most medicinal chemistry campaigns .

Lipophilicity Drug-likeness Physicochemical profiling

Biological Target Engagement: The 6,7-Disubstituted Quinazoline Pharmacophore Is Essential for Sub-Nanomolar EGFR Inhibition

The 6,7-dimethoxyquinazoline core of PD 153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) achieves an IC₅₀ of 0.025 nM against EGFR tyrosine kinase, while the 6,7-diethoxy analog (PD 158780) reaches an IC₅₀ of 0.006 nM—representing the most potent EGFR inhibitors reported in the 4-anilinoquinazoline class [1]. Critically, the 2-unsubstituted 4-anilino-6-bromoquinazolines (where the bromine is at position 6 rather than 7) were found to lack measurable cytotoxicity against MCF-7 and HeLa cells, and only gained activity after introduction of a 2-(4-chlorophenyl) substituent or replacement of the 6-bromo with a 4-fluorophenyl group—demonstrating that bromine position alone is insufficient to confer activity [2]. The most active compounds in that series (3g, 3l, 4l) showed moderate to significant EGFR-TK inhibition, but the key pharmacophoric lesson is that the 6- and 7-positions on the quinazoline ring are not interchangeable: the 6,7-disubstitution pattern is privileged for ATP-site binding, and a bromine at position 7 provides a synthetic handle for introducing the requisite 7-alkoxy or 7-aryl substituents found in clinical EGFR inhibitors (gefitinib, erlotinib, lapatinib) [2][3].

EGFR tyrosine kinase Structure–activity relationship Kinase inhibitor pharmacophore

Suzuki–Miyaura Cross-Coupling Reactivity: 7-Bromoquinazoline Derivatives Enable High-Yielding Arylations for Tricyclic Quinazoline Library Construction

7-Bromo-2,3-dihydro[2,1-b]quinazoline-9(1H)-one, a derivative of 7-bromoquinazoline, undergoes Suzuki–Miyaura cross-coupling with arylboronic acids using palladium acetate as the catalyst to yield novel tricyclic deoxyvasicinone and mackinazolinone derivatives in high yields; six of the products were crystallographically characterized, confirming structural fidelity at the 7-position [1]. In a broader comparative study of haloquinazoline reactivity, 2-chloro-6-bromo-3-phenylquinazolin-4(3H)-one was shown to undergo Suzuki coupling faster and with higher yield in propylene carbonate (a green solvent) than in dimethoxyethane, demonstrating that the bromine substituent position and the choice of co-halogen (chloro vs. bromo) jointly determine reaction efficiency and regiochemical outcome [2]. The 7-bromoquinazoline scaffold thus combines a reactive C–Br bond for selective mono-functionalization with the potential for sequential cross-coupling when additional halogen substituents are introduced at C-2, C-4, or C-6, offering a level of synthetic versatility that is not available with the corresponding 7-chloro or non-halogenated quinazoline precursors [3].

Suzuki–Miyaura cross-coupling Palladium catalysis Quinazoline diversification

High-Value Application Scenarios Where 7-Bromoquinazoline (CAS 89892-22-8) Delivers Documented Differentiation


AKT/PKB Kinase Inhibitor Lead Optimization and Patent-Backed Medicinal Chemistry

Medicinal chemistry teams pursuing ATP-competitive AKT/PKB inhibitors for oncology should procure 7-bromoquinazoline as the explicit building block cited in the Schering Corporation patent WO2008/082487 and the Nurr1 receptor modulator patent WO2020172324. The compound has been used to prepare N¹-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamine derivatives, one of which demonstrated acceptable pharmacokinetic properties and in vivo xenograft tumor growth inhibition in a preclinical glioblastoma model . Using any other bromoquinazoline isomer (5-, 6-, or 8-bromo) would require complete re-validation of the synthetic route and may produce compounds falling outside the patent claims.

EGFR-Targeted Anticancer Agent Development Leveraging the 6,7-Disubstitution Pharmacophore

The 6,7-disubstituted quinazoline scaffold is the pharmacophoric core of clinically approved EGFR inhibitors including gefitinib, erlotinib, and lapatinib. 7-Bromoquinazoline provides the essential synthetic handle at position 7 for introducing alkoxy, aryl, or amino substituents required for sub-nanomolar EGFR inhibition (e.g., PD 153035 IC₅₀ = 0.025 nM; PD 158780 IC₅₀ = 0.006 nM) [1]. In contrast, 2-unsubstituted 4-anilino-6-bromoquinazolines (lacking the 7-substituent) show no measurable cytotoxicity against MCF-7 or HeLa cells, confirming that 7-position functionalization is non-negotiable for this target class [2]. Procurement of the 7-bromo isomer is therefore mandatory for any program aiming to explore this validated kinase inhibitor chemical space. [1] [2]

Diversification via Suzuki–Miyaura Cross-Coupling for Tricyclic Quinazoline Natural Product Analogs

7-Bromoquinazoline derivatives serve as precursors for high-yielding Suzuki–Miyaura cross-coupling reactions that construct tricyclic deoxyvasicinone and mackinazolinone analogs—compounds with reported anti-inflammatory, antimicrobial, antidepressant, and antioxidant activities [3]. The use of palladium acetate as the catalyst with arylboronic acids delivers products in high yields with structural confirmation by X-ray crystallography, providing a robust platform for generating structurally diverse natural-product-like libraries [3]. The green solvent propylene carbonate has been validated as a superior medium for these Suzuki couplings compared to traditional dimethoxyethane, offering both environmental and efficiency advantages for scale-up [4]. [3] [4]

Anti-Infective Agent Synthesis: Halofuginone and DHFR Inhibitor Programs

7-Bromoquinazoline is a key intermediate in the synthesis of halofuginone (7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-4(3H)-quinazolinone), a type I collagen inhibitor with veterinary anticoccidial and potential anti-fibrotic applications [5]. Additionally, the 2,4-diamino-7-bromoquinazoline derivative (DHFR-IN-3) exhibits dihydrofolate reductase inhibition with IC₅₀ values of 19 μM (rat liver DHFR) and 12 μM (P. carinii DHFR), representing a distinct anti-infective mechanism orthogonal to the kinase-targeted applications . These diverse therapeutic applications demonstrate that the 7-bromoquinazoline scaffold is not confined to oncology but extends into anti-parasitic and anti-fibrotic drug discovery. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.